

# In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Galidesivir

Cat. No.: B1663889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Galidesivir** (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of viral RNA synthesis. This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for **Galidesivir**, presenting key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antiviral therapeutics.

## Chemical Structure

**Galidesivir** is a C-nucleoside analog of adenosine. Its chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine base linked to a 1-aza-ribose (pyrrolidine) ring.

IUPAC Name: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C<sub>11</sub>H<sub>15</sub>N<sub>5</sub>O<sub>3</sub> [\[1\]](#)

Molecular Weight: 265.27 g/mol [\[1\]](#)

SMILES String: C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3C[C@@H](CO)O[C@H]3O [\[1\]](#)

Synonyms: BCX4430, Immucillin-A<sup>[1]</sup>

The structure features a deazapurine core, where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification is crucial for its biological activity. The pyrrolidine ring mimics the ribose sugar of natural nucleosides.

## Synthesis of Galidesivir

Several synthetic routes for **Galidesivir** have been reported, with a notable practical synthesis starting from the related compound BCX1777. An alternative approach involves the direct transformation of a protected nucleoside analog.

### Synthesis Starting from BCX1777

A seven-step synthesis of **Galidesivir** starting from BCX1777 has been reported with an overall yield of 22-25%.<sup>[4]</sup> This route involves the initial synthesis of BCX1777, followed by its conversion to **Galidesivir**. A key highlight of a practical synthesis is the addition of a lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. The final step involves a copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety.

### Direct Transformation Route

A direct synthetic route for the transformation of a nucleoside analog to **Galidesivir** has also been described.<sup>[4]</sup> This method involves the acetylation of the starting material, BCX1777, using acetic anhydride in pyridine to yield a tri-O-acetate derivative. This intermediate is then chlorinated using dimethylchloromethyleneammonium chloride. The final step is ammonolysis, which simultaneously introduces the amino group and cleaves the acetate protecting groups to yield **Galidesivir**.<sup>[4]</sup>

## Experimental Protocols

Synthesis of **Galidesivir** from a Protected BCX1777 Intermediate (Illustrative Protocol based on reported schemes):

- **Step 1: Acetylation of BCX1777.** To a solution of BCX1777 in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed

under reduced pressure, and the resulting tri-O-acetylated product is purified by column chromatography.

- **Step 2: Chlorination.** The purified tri-O-acetylated BCX1777 is dissolved in an appropriate aprotic solvent, such as dichloromethane. Dimethylchloromethylenammonium chloride is added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.
- **Step 3: Ammonolysis.** The chlorinated intermediate is dissolved in a solution of ammonia in methanol. The reaction vessel is sealed and heated. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated, and the crude product is purified by column chromatography to afford **Galidesivir**.

## Quantitative Data

### Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)

Virus Family	Virus	Cell Line	EC <sub>50</sub> (μM)	Reference
Filoviridae	Marburg Virus	Vero	4.4 - 6.7	[1]
Filoviridae	Ebola Virus	Vero	Potent Inhibition	[1]
Arenaviridae	Lassa Virus	Vero	43.0	[1]
Arenaviridae	Junin Virus	Vero	42.2	[1]
Bunyaviridae	Rift Valley Fever Virus	Vero	20.4 - 41.6	[1]
Flaviviridae	Yellow Fever Virus	Vero	Strong Inhibition	[1]
Flaviviridae	Zika Virus	Vero, Huh-7, RD	Strong Inhibition	[1]
Coronaviridae	MERS-CoV	Vero	>100	[3]
Coronaviridae	SARS-CoV	Vero	>100	[3]
Paramyxoviridae	Respiratory Syncytial Virus	-	3 - >100	[3]

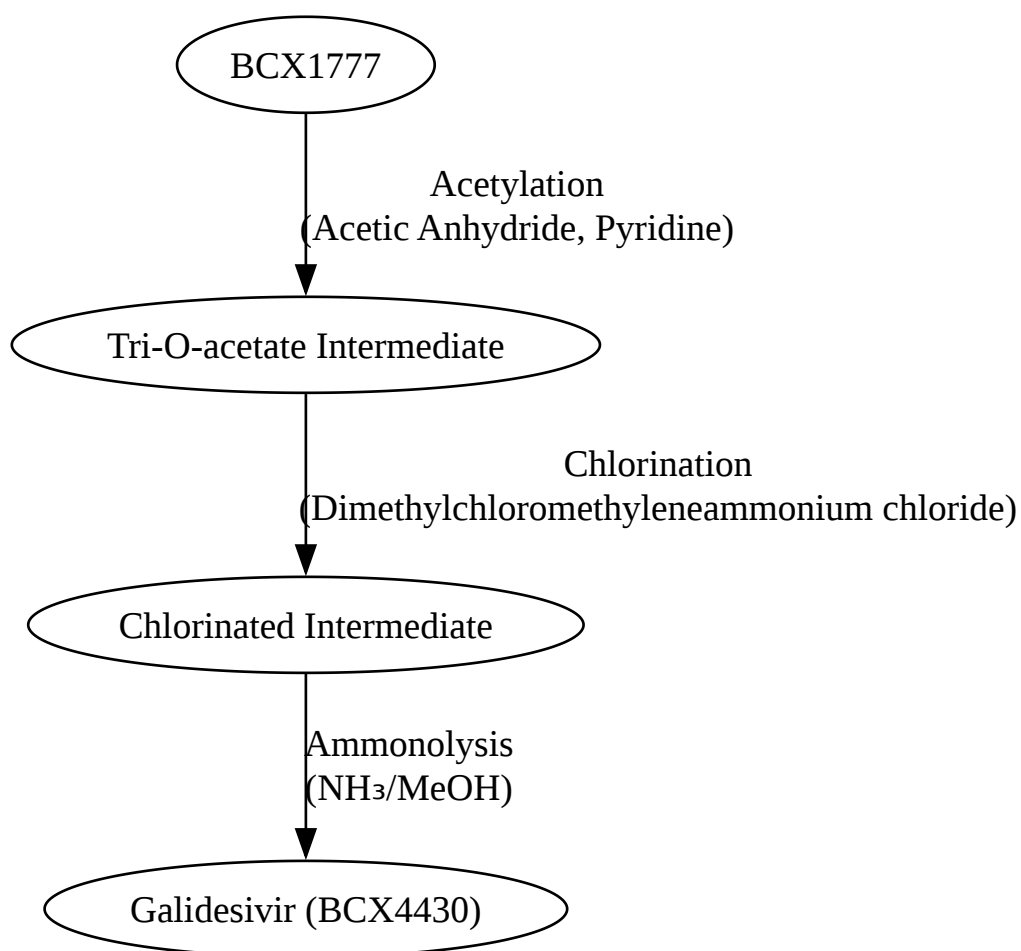
**Table 2: Pharmacokinetic Parameters of Galidesivir in Healthy Volunteers (Phase 1 Clinical Trial)**

Route of Administration	Dose	C <sub>max</sub> (ng/mL)	AUC (hr·ng/mL)	Reference
Intravenous	20 mg/kg	20,500	44,600	

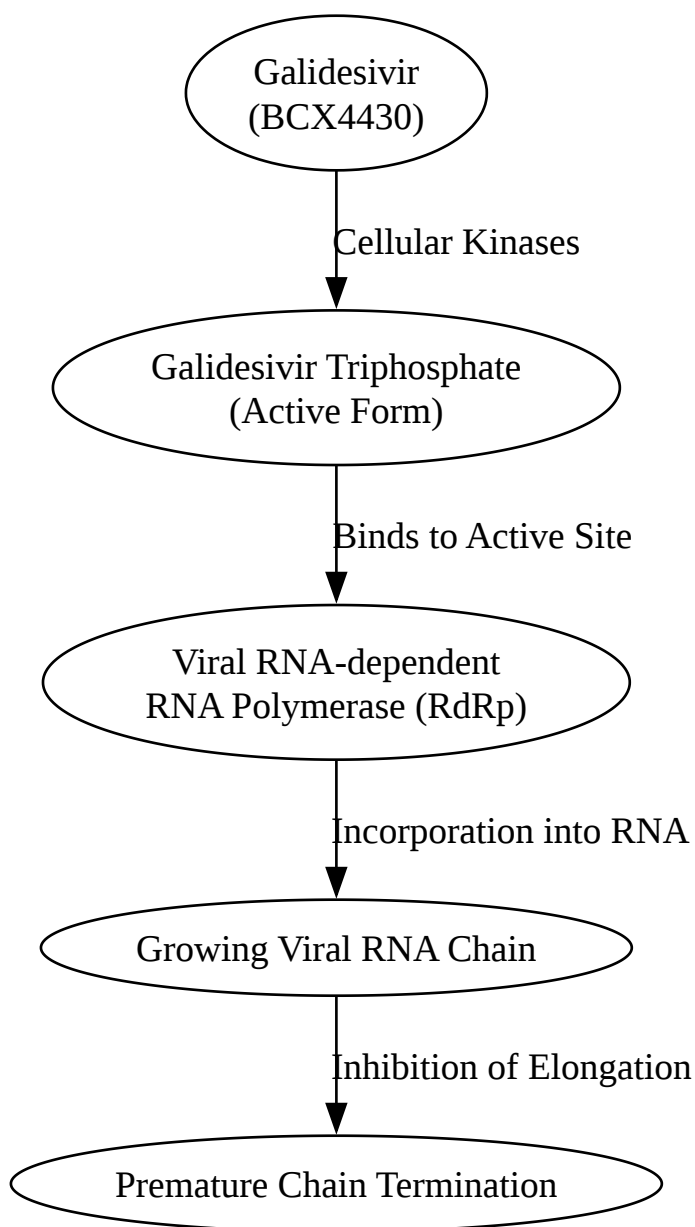
**Table 3: In Vivo Efficacy of Galidesivir in Animal Models**

Virus	Animal Model	Treatment Regimen	Survival Rate (%)	Reference
Marburg Virus	Non-human primate	-	94	
Ebola Virus	Non-human primate	-	100	

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for patents | USPTO [uspto.gov]
- 3. Patent Public Search BasicÂ | USPTO [ppubs.uspto.gov]
- 4. Search for Application | USPTO [uspto.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663889#chemical-structure-and-synthesis-of-galidesivir-bcx4430]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)